Cefonicid Monosodium

Description

See also: Cefonicid (has active moiety).

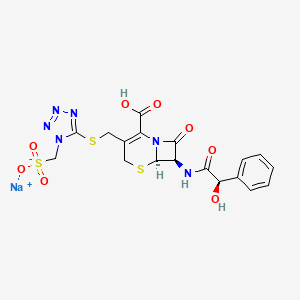

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71420-79-6 |

|---|---|

Molecular Formula |

C18H17N6NaO8S3 |

Molecular Weight |

564.6 g/mol |

IUPAC Name |

sodium [5-[[(6R,7R)-2-carboxy-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]methanesulfonate |

InChI |

InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/q;+1/p-1/t11-,13-,16-;/m1./s1 |

InChI Key |

WZTUULPOBSTZKR-CFOLLTDRSA-M |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)[O-].[Na+] |

Other CAS No. |

61270-78-8 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

Cefonicid Cefonicid Disodium Salt Cefonicid Monosodium Cefonicid Monosodium Salt Cefonicid, Sodium Monocid SK and F 75073 SK and F-75073 SK and F75073 SKF 75073 2 SKF-75073-2 SKF750732 Sodium Cefonicid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cefonicid Monosodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefonicid, a second-generation cephalosporin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide delineates the core mechanism of action of Cefonicid monosodium, focusing on its molecular interactions with penicillin-binding proteins (PBPs), its impact on peptidoglycan synthesis, and its spectrum of activity. This document provides a compilation of available quantitative data on its antimicrobial efficacy, detailed experimental protocols for key assays, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of Cefonicid is the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[1] This inhibition leads to a compromised cell wall that cannot withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[2]

The key steps in this process are:

-

Penetration of the Bacterial Cell Wall: In Gram-negative bacteria, Cefonicid must first traverse the outer membrane to reach its targets in the periplasmic space.

-

Binding to Penicillin-Binding Proteins (PBPs): The molecular targets of Cefonicid are the PBPs, a group of enzymes responsible for the final steps of peptidoglycan synthesis.[1] Cefonicid, containing a β-lactam ring structurally similar to the D-Ala-D-Ala moiety of the natural PBP substrate, acts as a competitive inhibitor.

-

Inactivation of PBPs: Cefonicid forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the PBP, effectively inactivating the enzyme. This prevents the transpeptidation reaction, which is the cross-linking of adjacent peptidoglycan strands, a crucial step for maintaining the structural integrity of the cell wall.

-

Cell Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a defective and weakened cell wall. As the bacterium continues to grow and divide, the compromised cell wall is unable to prevent cell lysis.

The affinity of Cefonicid for specific PBPs can vary between different bacterial species, which in part determines its spectrum of activity. In Escherichia coli, Cefonicid has been shown to have the greatest affinity for PBP-1a, PBP-3, and PBP-1b.[3]

Quantitative Data

In Vitro Antimicrobial Activity of Cefonicid

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefonicid against a range of clinically relevant Gram-positive and Gram-negative bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

| Gram-Positive Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 1.0 | 4.0 |

| Streptococcus pneumoniae | 0.25 | 1.0 |

| Streptococcus pyogenes (Group A) | ≤0.12 | 0.25 |

| Streptococcus agalactiae (Group B) | 0.25 | 0.5 |

| Viridans Group Streptococci | 4.0 | 32.0 |

| Gram-Negative Bacteria | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 0.5 | 4.0 |

| Klebsiella pneumoniae | 1.0 | 8.0 |

| Proteus mirabilis | 0.5 | 2.0 |

| Haemophilus influenzae (β-lactamase negative) | ≤0.5 | 1.0 |

| Haemophilus influenzae (β-lactamase positive) | 1.0 | 4.0 |

| Neisseria gonorrhoeae | 0.12 | 0.5 |

Note: Cefonicid is generally not active against Enterococcus spp., methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, Serratia spp., and Acinetobacter spp.[4]

Penicillin-Binding Protein (PBP) Affinity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution Method (as per CLSI guidelines)

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a concentration of 1280 µg/mL.

-

Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the Cefonicid stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will result in a range of Cefonicid concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.12 µg/mL).

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of Cefonicid that completely inhibits visible growth of the organism as detected by the unaided eye.

Penicillin-Binding Protein (PBP) Competition Assay

Method: Competitive Binding Assay with a Fluorescently Labeled Penicillin

-

Preparation of Bacterial Membranes: Grow the bacterial strain of interest to mid-logarithmic phase. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Lyse the cells using a French press or sonication. Isolate the cell membranes by ultracentrifugation. Resuspend the membrane pellet in a small volume of buffer.

-

Competition Reaction: In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes. Add increasing concentrations of unlabeled Cefonicid to the tubes. Include a control tube with no Cefonicid.

-

Incubation with Cefonicid: Incubate the mixtures for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow Cefonicid to bind to the PBPs.

-

Addition of Fluorescent Penicillin: Add a fixed, sub-saturating concentration of a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to each tube.

-

Second Incubation: Incubate the reactions for another defined period (e.g., 10 minutes) to allow the fluorescent penicillin to bind to any PBPs not occupied by Cefonicid.

-

Termination of Reaction: Stop the reaction by adding a sample buffer containing SDS and boiling the samples.

-

SDS-PAGE and Visualization: Separate the PBP-penicillin complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of Cefonicid that inhibits 50% of the binding of the fluorescent penicillin (IC50) can be calculated, which is inversely proportional to the binding affinity of Cefonicid for that specific PBP.

Visualizations

Signaling Pathway of Cefonicid's Mechanism of Action

Caption: Cefonicid inhibits bacterial cell wall synthesis by inactivating Penicillin-Binding Proteins.

Experimental Workflow for MIC Determination

References

- 1. Affinity of Ceftaroline and Other β-Lactams for Penicillin-Binding Proteins from Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefonicid, a long acting cephalosporin: in vitro activity compared with three cephalosporins and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro experience with cefonicid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefonicid: a long-acting, second-generation cephalosporin. Antimicrobial activity, pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Cefonicid Monosodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefonicid Monosodium is a second-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] As a beta-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death. This technical guide provides an in-depth overview of the antimicrobial spectrum of Cefonicid, presenting quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and testing workflows.

Mechanism of Action

Cefonicid, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. The primary target of Cefonicid is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Cefonicid prevents the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis ultimately leads to a weakening of the cell wall and subsequent lysis of the bacterium.[1]

Antimicrobial Spectrum: Quantitative Data

The in vitro activity of Cefonicid has been evaluated against a wide range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, including MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of Cefonicid Against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Staphylococcus aureus (methicillin-susceptible) | Data not available | Data not available | Data not available | Data not available | |

| Viridans group streptococci | 60 | Data not available | 4 | 32 | [2] |

| Streptococcus pneumoniae | Data not available | Data not available | Data not available | Data not available | |

| Enterococcus spp. | Data not available | Data not available | Data not available | Data not available | [1] |

Note: Cefonicid is generally not active against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[1]

Table 2: In Vitro Activity of Cefonicid Against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Escherichia coli | Data not available | Data not available | Data not available | Data not available | |

| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available | |

| Proteus mirabilis | Data not available | Data not available | Data not available | Data not available | |

| Haemophilus influenzae | Data not available | Data not available | Data not available | Data not available | |

| Neisseria gonorrhoeae | Data not available | Data not available | Data not available | Data not available |

Note: Cefonicid is generally not active against Pseudomonas aeruginosa, Serratia marcescens, and Enterobacter cloacae.

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of Cefonicid relies on standardized in vitro susceptibility testing methods. The following are detailed protocols for commonly used techniques, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

-

Aseptically prepare a stock solution of this compound of a known concentration (e.g., 1000 µg/mL) in a suitable solvent as specified by the manufacturer.

2. Preparation of Microdilution Plates:

-

Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

-

Perform serial twofold dilutions of the Cefonicid stock solution in the CAMHB to achieve a range of concentrations (e.g., 0.06 to 128 µg/mL).

-

Include a growth control well (broth only) and a sterility control well (uninoculated broth with the highest concentration of the antimicrobial agent).

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar medium, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of Cefonicid that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

1. Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a series of twofold dilutions of the Cefonicid stock solution.

-

Add a specific volume of each dilution to molten and cooled (45-50°C) Mueller-Hinton Agar.

-

Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify.

-

Include a growth control plate containing no antimicrobial agent.

2. Inoculum Preparation:

-

Prepare a standardized bacterial inoculum as described for the broth microdilution method.

3. Inoculation and Incubation:

-

Using an inoculum-replicating apparatus, spot-inoculate the surface of each agar plate with the bacterial suspension.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of Cefonicid that prevents visible growth of the organism on the agar surface.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

1. Inoculum Preparation:

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

2. Inoculation of Agar Plate:

-

Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar plate with the bacterial suspension to create a uniform lawn of growth.

3. Application of Antimicrobial Disks:

-

Aseptically apply a paper disk impregnated with a standardized amount of Cefonicid (e.g., 30 µg) to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

4. Incubation:

-

Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

5. Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.

-

Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria established by the CLSI.

Conclusion

This compound demonstrates a valuable spectrum of activity against a range of clinically significant Gram-positive and Gram-negative pathogens. Its efficacy is particularly noted against methicillin-susceptible Staphylococcus aureus, various streptococci, and common members of the Enterobacteriaceae. However, it exhibits limited activity against certain organisms such as Pseudomonas aeruginosa and enterococci. The standardized methodologies for susceptibility testing outlined in this guide are crucial for the accurate determination of Cefonicid's activity and for guiding appropriate clinical use. Further research to generate more comprehensive quantitative data, particularly MIC90 values for a broader range of contemporary clinical isolates, would be beneficial for ongoing surveillance and clinical decision-making.

References

Preclinical Pharmacokinetics of Cefonicid Monosodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefonicid, a second-generation cephalosporin antibiotic, is distinguished by its broad spectrum of activity against many Gram-positive and Gram-negative bacteria and a notably long elimination half-life. Understanding the preclinical pharmacokinetics of Cefonicid Monosodium is fundamental for predicting its safety and efficacy profile in humans. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Cefonicid as observed in key preclinical species. Due to the limited availability of extensive preclinical data specifically for Cefonicid, this guide incorporates comparative data from other cephalosporins to provide a more complete picture for drug development professionals.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of a drug is defined by several key parameters that describe its journey through the body. The following diagram illustrates the logical flow of these processes.

Caption: General ADME pathway for Cefonicid.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Cefonicid and other relevant cephalosporins in various preclinical species. Data for Cefonicid is primarily derived from human studies due to the scarcity of published preclinical data; comparative data from other cephalosporins in animal models are provided for context.

Table 1: Intravenous Pharmacokinetic Parameters of Cephalosporins in Preclinical Species and Humans

| Parameter | Rat (Cefepime) | Dog (Cefovecin) | Monkey (Cefepime) | Human (Cefonicid) |

| Dose (mg/kg) | 28 - 386 | 8 | 10 - 600 | 7.5[1] |

| Half-life (t½) (h) | 1.3 - 4.6[2] | 133[3] | 1.7[2] | 4.4 ± 0.8[1] |

| Volume of Distribution (Vd) (L/kg) | Increased with dose | 0.12 | 0.21 | 0.11 ± 0.01 |

| Clearance (CL) (mL/min/kg) | 11.0 - 12.5 | 0.0127 | 1.6 | 0.32 ± 0.06 |

Table 2: Intramuscular Pharmacokinetic Parameters of Cephalosporins in Preclinical Species and Humans

| Parameter | Dog (Cephalexin) | Monkey (Ceftazidime) | Human (Cefonicid) |

| Dose (mg/kg) | 10 | 25 | 1g (total dose) |

| Cmax (µg/mL) | 31.9 | ~50 | 88 - 123 |

| Tmax (h) | 0.9 | 0.25 - 0.5 | Not Reported |

| Half-life (t½) (h) | Not Reported | 0.97 | 5.3 |

| Bioavailability (%) | Not Reported | Not Reported | Not Reported |

Table 3: Protein Binding of Various Cephalosporins in Preclinical Species and Humans

| Compound | Rat | Dog | Monkey | Human |

| Cefonicid | - | - | - | 98% |

| Cefovecin | - | 96.0-98.7% | 93.8-97.9% (Rhesus) | - |

| Cefepime | - | - | - | ~16-19% |

| Ceftriaxone | Highly bound | Low binding | Highly bound | 85-95% |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic studies. Below are generalized methodologies typically employed in preclinical assessments of cephalosporins.

Animal Models

-

Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus or Rhesus monkeys are commonly used.

-

Health Status: Animals are typically healthy, adult, and of a specific weight range.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and have access to standard chow and water ad libitum.

Drug Administration and Sample Collection Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study.

Caption: Experimental workflow for preclinical pharmacokinetic studies.

Bioanalytical Methods

The quantification of Cefonicid and other cephalosporins in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation: Protein precipitation is a common method for preparing plasma and urine samples.

-

Chromatographic Separation: A C18 reversed-phase column is typically used for separation.

-

Mobile Phase: The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection is often set at a wavelength where the cephalosporin molecule exhibits maximum absorbance. LC-MS/MS provides higher sensitivity and selectivity.

Discussion of ADME Profile

Absorption

Following intramuscular administration, cephalosporins are generally well-absorbed, leading to therapeutic plasma concentrations. Oral bioavailability of Cefonicid is expected to be low, as is common for many parenteral cephalosporins.

Distribution

Cefonicid exhibits a low volume of distribution in humans, suggesting it is primarily confined to the extracellular fluid and has limited tissue penetration. This is a common characteristic among cephalosporins. A critical factor influencing distribution is plasma protein binding. Cefonicid is highly protein-bound in humans (approximately 98%). The extent of protein binding can vary significantly across preclinical species, which can impact the free (unbound) drug concentration and, consequently, its efficacy and disposition.

Metabolism

Cefonicid, like most cephalosporins, is not extensively metabolized in the body. The majority of the administered dose is excreted as the unchanged parent drug.

Excretion

The primary route of elimination for Cefonicid is renal excretion. In humans, a high percentage of the drug is recovered unchanged in the urine. This excretion is a combination of glomerular filtration and active tubular secretion. Biliary excretion is generally a minor pathway for Cefonicid.

Signaling Pathways and Logical Relationships

The interaction of Cefonicid with renal transporters is a key aspect of its elimination. The following diagram illustrates the logical relationship in renal excretion.

Caption: Renal excretion pathways for Cefonicid.

Conclusion

This technical guide provides a summary of the preclinical pharmacokinetic profile of this compound, supplemented with comparative data from other cephalosporins to address the limited availability of specific preclinical studies. The data indicates that Cefonicid likely exhibits a pharmacokinetic profile in animals characterized by a long half-life, low volume of distribution, high protein binding (species-dependent), minimal metabolism, and primary excretion via the kidneys. These characteristics are crucial for designing and interpreting non-clinical safety and efficacy studies and for informing the design of clinical trials. Further preclinical studies specifically focused on Cefonicid would be invaluable for refining our understanding of its disposition in key animal models.

References

- 1. Pharmacokinetics of cefonicid, a new broad-spectrum cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the novel cephalosporin cefepime (BMY-28142) in rats and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Cefovecin in Squirrel Monkey (Saimiri sciureus), Rhesus Macaques (Macaca mulatta), and Cynomolgus Macaques (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Cefonicid Against Bacterial Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefonicid is a second-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Administered intravenously or intramuscularly, it exerts its bactericidal action by inhibiting the final stage of bacterial cell wall synthesis.[1] This technical guide provides an in-depth overview of the in vitro activity of Cefonicid against a range of clinically relevant bacterial pathogens, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and testing workflows.

Mechanism of Action

Cefonicid, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) located within the bacterial cell wall. By binding to these essential enzymes, Cefonicid blocks the transpeptidation step of peptidoglycan synthesis, a critical component of the bacterial cell wall. This inhibition leads to the arrest of cell wall assembly, ultimately resulting in cell lysis and bacterial death.[1]

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of Cefonicid against a variety of Gram-positive and Gram-negative bacterial pathogens. Data are presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates).

Gram-Positive Aerobes

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (methicillin-susceptible) | 688 | - | - | - |

| viridans group streptococci | 60 | - | 4 | 32 |

Gram-Negative Aerobes

| Bacterial Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | 688 | - | - | - |

| Klebsiella pneumoniae | 688 | - | - | - |

| Proteus mirabilis | 688 | - | - | - |

| Haemophilus influenzae (ampicillin-susceptible) | 101 | - | - | 0.2 |

| Haemophilus influenzae (β-lactamase positive) | 74 | - | - | 1.0 |

Note: A "-" indicates that the specific data point was not available in the cited literature. The activity of Cefonicid can be influenced by the presence of β-lactamases.

Spectrum of Activity

Cefonicid demonstrates a broad spectrum of activity, although it is not effective against all bacterial species.

Typically Susceptible Organisms:

-

Staphylococcus aureus (methicillin-susceptible strains)[2]

-

Streptococcus pneumoniae

-

Streptococcus pyogenes

-

Escherichia coli

-

Klebsiella pneumoniae

-

Proteus mirabilis

-

Haemophilus influenzae (including β-lactamase producing strains)

-

Neisseria gonorrhoeae (including penicillinase-producing strains)

Organisms with Variable Susceptibility:

-

Enterobacter species

Typically Resistant Organisms:

-

Methicillin-resistant Staphylococcus aureus (MRSA)

-

Enterococci

-

Pseudomonas aeruginosa

-

Serratia species

-

Acinetobacter species

-

Bacteroides fragilis

Experimental Protocols

The in vitro activity of Cefonicid is primarily determined using standardized antimicrobial susceptibility testing methods, such as broth microdilution and Kirby-Bauer disk diffusion.

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Detailed Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of Cefonicid is prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The inoculated microtiter plate is incubated at 35-37°C in ambient air for 16-20 hours.

-

Interpretation: The MIC is recorded as the lowest concentration of Cefonicid that completely inhibits visible growth of the organism.

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Detailed Methodology:

-

Inoculum Preparation: A bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with 30 µg of Cefonicid is placed on the surface of the inoculated agar.

-

Incubation: The plate is inverted and incubated at 35-37°C in ambient air for 16-18 hours.

-

Interpretation: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to the established breakpoints. For Cefonicid, a zone of ≤14 mm is considered resistant, and ≥18 mm is susceptible.

Conclusion

Cefonicid demonstrates potent in vitro activity against a range of clinically significant Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted against common pathogens such as methicillin-susceptible Staphylococcus aureus, Streptococcus species, Haemophilus influenzae, and many members of the Enterobacteriaceae family. However, resistance is common in MRSA, enterococci, Pseudomonas aeruginosa, and certain other Gram-negative bacilli. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this second-generation cephalosporin.

References

An In-Depth Technical Guide on the Binding of Cefonicid Monosodium to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefonicid, a second-generation cephalosporin, exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs). This technical guide provides a detailed overview of the mechanism of action of Cefonicid, its binding profile to PBPs, the downstream consequences of this binding, and the experimental methodologies used to characterize these interactions. While specific quantitative binding data for Cefonicid is limited in publicly available literature, this guide establishes a framework for understanding its interaction with PBPs based on its known qualitative profile and data from analogous cephalosporins.

Introduction

Cefonicid is a parenteral second-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its clinical efficacy is rooted in its ability to disrupt the integrity of the bacterial cell wall, a structure essential for bacterial viability. The primary molecular targets of Cefonicid, like all β-lactam antibiotics, are the penicillin-binding proteins (PBPs). This guide delves into the core of Cefonicid's mechanism, focusing on its interaction with these crucial bacterial enzymes.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal action of Cefonicid results from the inhibition of the final stages of peptidoglycan synthesis. Peptidoglycan, a vital component of the bacterial cell wall, is a heteropolymer of repeating N-acetylglucosamine and N-acetylmuramic acid units cross-linked by short peptides. This cross-linking, or transpeptidation, is catalyzed by the transpeptidase activity of PBPs and is critical for the structural integrity of the cell wall.

Cefonicid, containing a β-lactam ring, mimics the D-alanyl-D-alanine substrate of the PBP transpeptidase. This allows it to bind to the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme complex. This irreversible acylation inactivates the PBP, halting peptidoglycan cross-linking. The inhibition of cell wall biosynthesis ultimately leads to cell lysis and bacterial death.[2]

Figure 1: Cefonicid's mechanism of action via PBP inhibition.

Cefonicid Binding to Penicillin-Binding Proteins (PBPs)

Different bacterial species possess a variety of PBPs, each with specific roles in cell wall synthesis, such as cell elongation, septum formation, and maintaining cell shape. The affinity of a β-lactam antibiotic for specific PBPs determines its antibacterial spectrum and the morphological changes it induces in bacteria.

PBP Binding Profile of Cefonicid

Qualitative studies have shown that the affinity of Cefonicid for the PBPs of Escherichia coli is similar to that of cefamandole.[3] Its highest affinity is for PBP 1a, PBP 3, and PBP 1b, in that order.[3] Inhibition of these specific PBPs is associated with distinct morphological effects: inhibition of PBP 1a and 1b leads to cell lysis, while inhibition of PBP 3 results in filamentation.

Quantitative Binding Affinity Data

Table 1: Illustrative PBP Binding Affinities (IC50, µg/mL) of Selected Second-Generation Cephalosporins in Escherichia coli

| PBP Target | Cefamandole | Cefoxitin | Cefuroxime |

| PBP 1a | 0.5 | 1.0 | 2.0 |

| PBP 1b | 1.0 | 2.0 | 5.0 |

| PBP 2 | 50 | 10 | 25 |

| PBP 3 | 0.1 | 0.5 | 0.2 |

| PBP 4 | >100 | 20 | >100 |

| PBP 5/6 | >100 | >100 | >100 |

| Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific E. coli strain and experimental conditions. |

Table 2: Illustrative PBP Binding Affinities (IC50, µg/mL) of Selected Second-Generation Cephalosporins in Staphylococcus aureus

| PBP Target | Cefamandole | Cefoxitin | Cefuroxime |

| PBP 1 | 0.1 | 0.5 | 0.2 |

| PBP 2 | 0.5 | 25 | 1.0 |

| PBP 3 | 0.2 | 2.0 | 0.5 |

| PBP 4 | 10 | >100 | 50 |

| Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific S. aureus strain and experimental conditions. |

Experimental Protocols

The binding affinity of Cefonicid for PBPs can be determined using competitive binding assays. These assays measure the ability of unlabeled Cefonicid to compete with a labeled β-lactam probe (either radiolabeled or fluorescent) for binding to PBPs in bacterial membrane preparations.

Competitive Radiolabeled Penicillin Binding Assay

This method determines the IC50 of an unlabeled antibiotic by measuring its ability to compete with a radiolabeled penicillin (e.g., [3H]benzylpenicillin) for binding to PBPs in isolated bacterial membranes.[4]

Detailed Methodology:

-

Bacterial Growth and Membrane Preparation:

-

Grow the bacterial strain of interest (e.g., E. coli K-12) to the mid-logarithmic phase in an appropriate broth medium.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells, typically by sonication.

-

Isolate the cell membranes by ultracentrifugation. The resulting membrane pellet is resuspended in a buffer for the binding assay.

-

-

Competitive Binding Assay:

-

In a series of reaction tubes, incubate a fixed amount of the isolated membrane preparation with increasing concentrations of unlabeled Cefonicid.

-

Add a constant, saturating concentration of [3H]benzylpenicillin to each tube.

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow for competitive binding.

-

-

Detection and Quantification:

-

Stop the binding reaction by adding a denaturing sample buffer (containing SDS) and boiling the samples.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Treat the gel with a scintillant (fluorography) to enhance the radioactive signal.

-

Expose the dried gel to X-ray film to visualize the PBP bands that have bound [3H]benzylpenicillin.

-

Quantify the intensity of the PBP bands using densitometry.

-

-

Data Analysis:

-

Plot the percentage of [3H]benzylpenicillin binding against the logarithm of the Cefonicid concentration.

-

The IC50 value is determined as the concentration of Cefonicid that reduces the binding of the radiolabeled probe by 50%.

-

Figure 2: Workflow for competitive radiolabeled PBP binding assay.

Competitive Fluorescent Penicillin (Bocillin-FL) Binding Assay

An alternative to radiolabeling involves the use of a fluorescently labeled penicillin derivative, such as Bocillin-FL. This assay follows a similar principle to the radiolabeled assay but utilizes fluorescence detection.

Detailed Methodology:

-

Bacterial Growth and Membrane Preparation: As described in section 4.1.1.

-

Competitive Binding Assay:

-

Incubate bacterial membranes with increasing concentrations of unlabeled Cefonicid.

-

Add a fixed concentration of Bocillin-FL to each reaction.

-

Incubate to allow for competitive binding.

-

-

Detection and Quantification:

-

Stop the reaction and separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

-

Data Analysis:

-

Determine the IC50 value as the concentration of Cefonicid that reduces the fluorescence intensity of the PBP bands by 50%.

-

Figure 3: Workflow for competitive Bocillin-FL PBP binding assay.

Downstream Effects of PBP Inhibition by Cefonicid

The inhibition of PBPs by Cefonicid triggers a cascade of events that ultimately lead to bacterial cell death. These effects are multifaceted and involve the disruption of cell wall homeostasis and the activation of cellular stress responses.

Impact on Peptidoglycan Cross-linking and Autolysin Activity

The primary and most direct consequence of Cefonicid binding to PBPs is the inhibition of peptidoglycan transpeptidation. This leads to the formation of a weakened cell wall that is unable to withstand the internal osmotic pressure of the cell.

Furthermore, the disruption of cell wall synthesis can lead to a loss of control over the activity of autolysins. Autolysins are endogenous bacterial enzymes that cleave peptidoglycan and are involved in processes such as cell wall turnover, separation of daughter cells, and autolysis. In the presence of β-lactam antibiotics, the balance between cell wall synthesis and degradation is disrupted, leading to uncontrolled autolytic activity and subsequent cell lysis.

Induction of Bacterial Stress Responses

Exposure to cell wall-active antibiotics like Cefonicid induces various stress responses in bacteria as they attempt to cope with the damage to their cell envelope. These can include:

-

The Cpx and σE envelope stress responses: These pathways are activated by the accumulation of misfolded cell envelope proteins and other envelope-perturbing signals. They upregulate genes involved in protein folding and degradation to maintain envelope integrity.

-

Transcriptional Changes: Sub-inhibitory concentrations of antibiotics can cause global changes in bacterial gene expression. This can include the upregulation of genes involved in virulence, biofilm formation, and antibiotic resistance.

Figure 4: Downstream effects of Cefonicid-mediated PBP inhibition.

Conclusion

Cefonicid monosodium is an effective bactericidal agent that functions through the targeted inhibition of essential penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis. While its qualitative binding profile in E. coli indicates a preference for PBPs 1a, 3, and 1b, a notable gap exists in the literature regarding specific quantitative binding affinities (IC50 or Ki values) for Cefonicid across a range of bacterial pathogens. The experimental protocols detailed in this guide, particularly competitive binding assays with radiolabeled or fluorescent probes, provide robust methods for quantifying these molecular interactions. Further research to determine the precise binding kinetics of Cefonicid to a broader array of PBPs and to elucidate the specific downstream signaling and transcriptional responses to its inhibitory action will be crucial for a more complete understanding of its mechanism of action and for the future development of novel β-lactam antibiotics.

References

Cefonicid Monosodium CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefonicid Monosodium, a second-generation cephalosporin antibiotic. It covers its chemical identity, mechanism of action, pharmacokinetic properties, and microbiological activity, with a focus on the data and methodologies relevant to research and development.

Chemical Identifiers

This compound is the monosodium salt of Cefonicid. The chemical identifiers for both Cefonicid and its monosodium salt are crucial for accurate documentation and research.

| Identifier | Cefonicid | This compound |

| CAS Number | 61270-58-4[1] | 71420-79-6[2] |

| Molecular Formula | C₁₈H₁₈N₆O₈S₃[1] | C₁₈H₁₇N₆NaO₈S₃[2] |

| Molecular Weight | 542.6 g/mol [1] | 564.6 g/mol |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | sodium;[5-[[(6R,7R)-2-carboxy-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]tetrazol-1-yl]methanesulfonate |

| SMILES | C1C(=C(N2--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O | C1C(=C(N2--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)O.[Na+] |

| InChI | InChI=1S/C18H18N6O8S3/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32)/t11-,13-,16-/m1/s1 | InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/q;+1/p-1/t11-,13-,16-;/m1./s1 |

| InChIKey | DYAIAHUQIPBDIP-AXAPSJFSSA-N | WZTUULPOBSTZKR-CFOLLTDRSA-M |

| PubChem CID | 43594 | 23664040 |

| UNII | 6532B86WFG | QD9G66C5UF |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefonicid, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterial cell.

The primary target of Cefonicid is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes, specifically transpeptidases, are responsible for the cross-linking of peptidoglycan chains, which provides the cell wall with its characteristic strength and rigidity. By binding to and inactivating these PBPs, Cefonicid prevents the formation of these essential cross-links. This disruption of cell wall synthesis leads to the activation of bacterial autolytic enzymes (autolysins), which further degrade the compromised cell wall, ultimately resulting in cell lysis and bacterial death.

Pharmacokinetic Properties

The pharmacokinetic profile of Cefonicid has been investigated in various studies, revealing its long-acting nature which supports once-daily dosing.

Table 2: Pharmacokinetic Parameters of Cefonicid in Adults

| Parameter | Value | Study Population & Dosage | Reference |

| Plasma Half-life (t½) | 4.4 ± 0.8 h | 5 healthy volunteers, 7.5 mg/kg IV | |

| 5.1 h (IV), 5.4 h (IM) | 14 adults with normal renal/liver function, 1g IV or 2g IM | ||

| 4.63 ± 1.49 h | 15 patients with skin infections, 2g IV every 24h | ||

| Volume of Distribution (Vd) | 0.11 ± 0.01 L/kg | 5 healthy volunteers, 7.5 mg/kg IV | |

| 0.12 ± 0.04 L/kg | 15 patients with skin infections, 2g IV every 24h | ||

| Total Body Clearance | 0.32 ± 0.06 ml/min/kg | 5 healthy volunteers, 7.5 mg/kg IV | |

| 0.369 ± 0.110 ml/min/kg | 15 patients with skin infections, 2g IV every 24h | ||

| Renal Clearance | 0.29 ± 0.05 ml/min/kg | 5 healthy volunteers, 7.5 mg/kg IV | |

| Urinary Excretion (unchanged) | 88 ± 6% over 48 h | 5 healthy volunteers, 7.5 mg/kg IV | |

| Protein Binding | ~98% | - |

Table 3: Pharmacokinetic Parameters of Cefonicid in Children

| Parameter | Mean Value | Study Population & Dosage | Reference |

| Peak Serum Concentration (Cmax) | 212.63 µg/mL | 17 children, 50 mg/kg IM | |

| Time to Peak (Tmax) | 1.00 h | 17 children, 50 mg/kg IM | |

| Half-life (t½) | 3.24 h | 17 children, 50 mg/kg IM | |

| Apparent Volume of Distribution (Vz) | 0.21 L/kg | 17 children, 50 mg/kg IM | |

| Total Body Clearance (CL) | 16.67 ml/min | 17 children, 50 mg/kg IM | |

| Renal Clearance (CLR) | 13.60 ml/min | 17 children, 50 mg/kg IM |

Microbiological Activity

Cefonicid demonstrates a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 4: In Vitro Activity of Cefonicid Against Selected Bacterial Species

| Bacterial Species | MIC Range (µg/mL) | Susceptibility Breakpoint (µg/mL) | Reference |

| Staphylococcus aureus | - | ≤ 8.0 | |

| Escherichia coli | - | ≤ 8.0 | |

| Klebsiella pneumoniae | - | ≤ 8.0 | |

| Proteus mirabilis | - | ≤ 8.0 |

Note: The table provides susceptibility breakpoints as specific MIC range data was not available in the provided search results. The breakpoint indicates the concentration at which the organism is considered susceptible to the antibiotic.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Disk Diffusion

The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antibiotics.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to streak the entire surface of a Mueller-Hinton agar plate to ensure a uniform lawn of bacterial growth.

-

Disk Application: A paper disk impregnated with a standard concentration of Cefonicid (e.g., 30 µg) is aseptically placed on the surface of the inoculated agar.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

-

Zone of Inhibition Measurement: After incubation, the diameter of the clear zone around the antibiotic disk, where bacterial growth has been inhibited, is measured in millimeters.

-

Interpretation: The measured zone diameter is compared to established clinical breakpoints to determine if the bacterium is susceptible, intermediate, or resistant to Cefonicid. For Cefonicid, a zone of ≥18 mm is typically considered susceptible.

Pharmacokinetic Analysis in Human Subjects

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Methodology:

-

Subject Recruitment: A cohort of healthy volunteers or patients is recruited for the study.

-

Drug Administration: A single dose of Cefonicid is administered, either intravenously (e.g., 7.5 mg/kg as a 5-minute infusion) or intramuscularly.

-

Sample Collection: Multiple blood and urine samples are collected at predetermined time points over a specified period (e.g., 48 hours).

-

Drug Concentration Analysis: The concentration of Cefonicid in the plasma and urine samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to calculate key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and the area under the concentration-time curve (AUC).

Synthesis

A novel and efficient method for the synthesis of Cefonicid benzathine salt has been reported, which involves the deformylation of the OH-protected group on the mandelic moiety and subsequent crystallization. This process aims to improve yield and product stability. A general procedure for the synthesis of a key intermediate, 7-amino-3-[sulphomethyl-1H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt (7-SACA), involves the reaction of 1-sulphomethyl-5-mercapto-1,2,3,4-tetrazole sodium-potassium salt with 7-ACA in the presence of BF₃ in acetonitrile. The reaction mixture is then processed to isolate the 7-SACA intermediate. This intermediate can then be used in the subsequent synthesis of Cefonicid.

Conclusion

This compound remains a significant second-generation cephalosporin with a well-characterized profile. Its long pharmacokinetic half-life allows for less frequent dosing, which is advantageous in clinical settings. The detailed understanding of its chemical properties, mechanism of action, and microbiological spectrum of activity provides a solid foundation for its continued use and for further research in the development of new antibacterial agents. The experimental protocols outlined in this guide offer standardized approaches for the evaluation of Cefonicid and other similar compounds.

References

Methodological & Application

Application Notes and Protocols for Cefonicid Monosodium in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Cefonicid Monosodium solutions for various in vitro assays, ensuring accurate and reproducible results. Cefonicid is a second-generation cephalosporin antibiotic that acts by inhibiting bacterial cell wall synthesis.[1][2]

Physicochemical Properties and Stability

This compound is the salt form of Cefonicid.[2] Understanding its solubility and stability is crucial for preparing reliable solutions for experimental use.

| Property | Value | Source |

| Molecular Weight | 564.6 g/mol | PubChem[2] |

| Solubility | 0.895 g/L | PubChem[1] |

| Stability in Solution | Stable for 24 hours at room temperature and 72 hours at 5°C when reconstituted in various intravenous fluids. | PubMed |

| Frozen Stability | Reconstituted and frozen vials are stable for up to eight weeks. Thawed solutions are stable for 24 hours at room temperature and 96 hours at 5°C. | PubMed |

Experimental Protocols

Preparation of this compound Stock Solution (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL stock solution of this compound, a common starting concentration for various in vitro assays.

Materials:

-

This compound powder

-

Sterile distilled water or sterile phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile filters (0.22 µm pore size)

-

Pipettes and sterile pipette tips

-

Vortex mixer

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.

-

Dissolution: Add a small volume of sterile distilled water or PBS to the tube. Vortex gently to dissolve the powder.

-

Volume Adjustment: Once the powder is completely dissolved, bring the solution to the final desired volume with the sterile solvent.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Frozen solutions can be stored for up to eight weeks.

Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assays

This protocol outlines the preparation of serial dilutions of this compound for determining the Minimum Inhibitory Concentration (MIC) against bacterial isolates.

Materials:

-

This compound stock solution (10 mg/mL)

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Pipettes and sterile pipette tips

Procedure:

-

Initial Dilution: Prepare an intermediate dilution of the this compound stock solution in the appropriate sterile broth. For example, to achieve a starting concentration of 128 µg/mL in the first well of a 96-well plate, dilute the 10 mg/mL stock solution accordingly.

-

Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of the microtiter plate except the first column.

-

Add 200 µL of the initial Cefonicid dilution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well by pipetting up and down. .

-

Continue this serial dilution process across the plate to achieve the desired concentration range.

-

-

Bacterial Inoculation: Add the standardized bacterial inoculum to each well, ensuring the final volume in each well is consistent.

-

Incubation: Incubate the microtiter plates under appropriate conditions for the specific bacteria being tested.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action

Cefonicid is a beta-lactam antibiotic that inhibits the final step of bacterial cell wall synthesis. It does this by binding to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall. This binding inactivates the transpeptidase enzymes required for cross-linking the peptidoglycan chains, leading to a loss of cell wall integrity and ultimately cell lysis.

Visualizations

Caption: Workflow for this compound solution preparation.

References

Application Notes and Protocols for Cefonicid Monosodium Administration in Animal Research Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefonicid Monosodium is a second-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[2] In animal research, this compound is a valuable tool for studying bacterial infections and evaluating the efficacy of antimicrobial therapies. These application notes provide detailed protocols for the preparation and administration of this compound in common laboratory animal models, along with relevant pharmacokinetic, efficacy, and toxicity data to guide experimental design.

Data Presentation

The following tables summarize key quantitative data for this compound and other related cephalosporins in various animal models. Due to limited publicly available data for this compound in some species, data from other cephalosporins are included for reference and comparative purposes.

Table 1: Pharmacokinetic Parameters of Cephalosporins in Animal Models

| Animal Model | Cephalosporin | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Reference |

| Goat (Lactating) | Cefonicid | 20 | IV | - | - | - | [3] |

| 20 | IM | 14.46 ± 0.82 | 0.26 ± 0.13 | - | [3] | ||

| 20 | SC | 11.98 ± 1.92 | 0.42 ± 0.13 | - | [3] | ||

| Mouse | Cefovecin | 8 | SC | 78.18 | - | 1.07 | |

| 40 | SC | 411.54 | - | 0.84 | |||

| Rabbit | Cephalexin | 10 | IV | - | - | 1.45 | |

| 10 | IM | 9.22 | - | 1.09 | |||

| Rat | Ceforanide | 100 | IV | - | - | 1.1 | |

| Rabbit | Ceforanide | 30 | IV | - | - | 5.0 |

Table 2: Efficacy of this compound in an Animal Model

| Animal Model | Infection Model | Pathogen | Cefonicid Dose (mg) | Route | Outcome | Reference |

| Swiss-Webster Mice | Wound Infection | Staphylococcus aureus | 10 | IP | Significant reduction in mean wound bacterial concentrations | |

| 20 | IP | Significant reduction in mean wound bacterial concentrations | ||||

| Escherichia coli | 10 | IP | Significant reduction in mean wound bacterial concentrations | |||

| 20 | IP | Significant reduction in mean wound bacterial concentrations |

Table 3: Acute Toxicity of Cephalosporins in Animal Models (LD50)

| Animal Model | Cephalosporin | Route | LD50 (mg/kg) | Reference |

| Mice (Male) | Cefodizime Sodium | IV | 7200 | |

| IP | 10500 | |||

| SC | 17500 | |||

| Oral | 28000 | |||

| Mice (Female) | Cefodizime Sodium | IV | 5000 | |

| IP | 11000 | |||

| SC | 16500 | |||

| Oral | 29000 | |||

| Rats (Male) | AC-1370 Sodium | IV | 4200 | |

| Rats (Female) | AC-1370 Sodium | IV | 3500 |

Experimental Protocols

Preparation of this compound for Injection

Materials:

-

This compound sterile powder

-

Sterile Water for Injection, USP

-

0.9% Sodium Chloride Injection, USP (Normal Saline)

-

Sterile syringes and needles (appropriate gauge for the animal model)

-

70% ethanol or other suitable disinfectant

-

Laminar flow hood or a designated clean area

Procedure:

-

Reconstitution:

-

Work in a laminar flow hood or a designated clean area to maintain sterility.

-

Disinfect the rubber stopper of the this compound vial with 70% ethanol.

-

Using a sterile syringe, draw up the required volume of Sterile Water for Injection or 0.9% Sodium Chloride Injection. For example, to prepare a 100 mg/mL solution from a 1 g vial, inject 9.5 mL of diluent.

-

Inject the diluent into the this compound vial.

-

Shake the vial vigorously until the powder is completely dissolved. The resulting solution should be clear.

-

-

Dilution to Working Concentration:

-

Draw the desired volume of the reconstituted solution into a new sterile syringe.

-

Further dilute with 0.9% Sodium Chloride Injection to achieve the final desired concentration for dosing. For example, to prepare a 10 mg/mL solution from a 100 mg/mL stock, draw 1 mL of the stock solution and add 9 mL of normal saline.

-

Stability of Reconstituted Solution:

-

Reconstituted Cefonicid Sodium is stable for 24 hours at room temperature and for 72 hours when refrigerated at 5°C.

-

For longer-term storage, the reconstituted solution can be frozen at -20°C for up to eight weeks. Once thawed, it is stable for 24 hours at room temperature or 96 hours at 5°C.

Administration Routes in Animal Models

The choice of administration route depends on the experimental design, the target infection site, and the desired pharmacokinetic profile. Always adhere to institution-specific IACUC guidelines for animal handling and procedures.

Materials:

-

Rat restrainer

-

Heat lamp or warm water bath

-

25-27G needle with a sterile syringe

-

70% ethanol

-

Gauze

Procedure:

-

Warm the rat's tail using a heat lamp or by immersing it in warm water (40-45°C) for a few minutes to induce vasodilation.

-

Place the rat in a suitable restrainer.

-

Clean the tail with 70% ethanol.

-

Locate one of the lateral tail veins.

-

Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion may be indicated by a flash of blood in the needle hub.

-

Inject the this compound solution slowly.

-

Withdraw the needle and apply gentle pressure with gauze to the injection site to prevent bleeding.

Materials:

-

Appropriate restraint for the rabbit

-

23-25G needle with a sterile syringe

-

70% ethanol

Procedure:

-

Securely restrain the rabbit.

-

Identify the quadriceps muscle on the cranial aspect of the hindlimb.

-

Clean the injection site with 70% ethanol.

-

Insert the needle into the muscle mass at a 90-degree angle.

-

Aspirate to ensure the needle is not in a blood vessel. If blood appears, withdraw and re-insert the needle in a different location.

-

Inject the solution slowly.

-

Withdraw the needle and gently massage the area.

Materials:

-

25-27G needle with a sterile syringe

-

70% ethanol

Procedure:

-

Grasp the loose skin over the mouse's shoulders (the scruff) between your thumb and forefinger to create a "tent".

-

Clean the injection site with 70% ethanol.

-

Insert the needle, bevel up, into the base of the skin tent.

-

Aspirate to check for blood.

-

Inject the solution, which will form a small bleb under the skin.

-

Withdraw the needle and apply gentle pressure to the site.

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cefonicid

Introduction

Cefonicid is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various bacteria. Accurate and reliable quantification of Cefonicid in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Cefonicid.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate and quantify Cefonicid. The separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. The concentration of Cefonicid is determined by comparing the peak area of the analyte in a sample to the peak areas of standard solutions of known concentrations.

Quantitative Data Summary

The following table summarizes typical HPLC parameters and validation data for the analysis of cephalosporins, which can be applied to Cefonicid analysis.

| Parameter | Typical Value/Range | Reference |

| Chromatographic Conditions | ||

| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm) | [1][2] |

| Mobile Phase | Methanol and Phosphate Buffer (pH 7.5) (25:75, v/v) | [1] |

| Flow Rate | 1.0 mL/min | [1][3] |

| Injection Volume | 20 µL | |

| Detection Wavelength | 268 nm | |

| Column Temperature | 30°C | |

| Method Validation | ||

| Linearity Range | 0.1 - 80 µg/mL | |

| Correlation Coefficient (r²) | > 0.999 | |

| Accuracy (% Recovery) | > 99% | |

| Precision (RSD) | < 2% | |

| Limit of Detection (LOD) | 0.06 - 0.09 µg/mL | |

| Limit of Quantification (LOQ) | 0.20 - 0.29 µg/mL |

Experimental Protocols

1. Preparation of Reagents and Mobile Phase

-

Phosphate Buffer (pH 7.5): Dissolve 4.08 g of potassium dihydrogen phosphate in 800 mL of HPLC-grade water. Adjust the pH to 7.5 using 1 M sodium hydroxide, and then add water to a final volume of 1000 mL.

-

Mobile Phase: Mix methanol and the prepared phosphate buffer in a 25:75 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

2. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Cefonicid reference standard and dissolve it in 10 mL of the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 50 µg/mL.

3. Sample Preparation

-

Pharmaceutical Formulations (e.g., Powder for Injection):

-

Accurately weigh a portion of the powder for injection equivalent to 10 mg of Cefonicid.

-

Transfer the powder to a 10 mL volumetric flask and dissolve it in the mobile phase.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to the mark with the mobile phase to obtain a stock solution of 1000 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Further dilute with the mobile phase to a concentration within the calibration range.

-

-

Biological Matrices (e.g., Plasma, Urine):

-

To 200 µL of the plasma or urine sample, add a known amount of an appropriate internal standard.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

-

4. HPLC System and Conditions

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Methanol:Phosphate Buffer (pH 7.5) (25:75, v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 268 nm.

5. Data Analysis

-

Identify the Cefonicid peak in the chromatogram based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the Cefonicid standards against their known concentrations.

-

Determine the concentration of Cefonicid in the samples by interpolating their peak areas from the calibration curve.

Visualizations

References

Application Notes and Protocols for Cefonicid Monosodium in Bacterial Cell Wall Synthesis Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cefonicid Monosodium is a second-generation cephalosporin antibiotic that serves as a valuable tool in studying the intricate process of bacterial cell wall synthesis. Its specific mechanism of action, targeting penicillin-binding proteins (PBPs), makes it an ideal candidate for in vitro investigations into bacterial physiology and the development of novel antimicrobial agents.

Mechanism of Action:

Cefonicid, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death. Cefonicid acylates the active site of PBPs, which are essential enzymes for cross-linking the peptidoglycan chains. This irreversible binding inactivates the PBPs, thereby halting cell wall formation. In Escherichia coli, Cefonicid has shown a high affinity for PBPs 1a, 3, and 1b.[1]

Applications in Research:

-

Elucidating Bacterial Cell Wall Biology: Cefonicid can be used as a probe to study the roles of different PBPs in bacterial growth, division, and morphology.

-

Screening for Novel Antimicrobials: By using Cefonicid as a reference compound, researchers can evaluate the efficacy of new drug candidates targeting bacterial cell wall synthesis.

-

Investigating Mechanisms of Antibiotic Resistance: Studies with Cefonicid can help in understanding resistance mechanisms, such as alterations in PBP structure or the production of beta-lactamase enzymes.

Data Presentation

The in vitro activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A bacterial strain is generally considered susceptible to Cefonicid if the MIC is ≤ 16 µg/mL, while resistance is indicated by an MIC of > 32 µg/mL.[1]

| Bacterial Species | Type | Representative MIC90 (µg/mL) |

| Staphylococcus aureus | Gram-positive | 4.0 |

| Streptococcus pneumoniae | Gram-positive | 0.5 |

| Streptococcus pyogenes | Gram-positive | 0.12 |

| Escherichia coli | Gram-negative | 8.0 |

| Klebsiella pneumoniae | Gram-negative | 8.0 |

| Proteus mirabilis | Gram-negative | 4.0 |

| Haemophilus influenzae | Gram-negative | 2.0 |

| Neisseria gonorrhoeae | Gram-negative | 0.25 |

Note: MIC90 is the concentration of the drug required to inhibit the growth of 90% of the tested isolates. These values are illustrative and can vary depending on the specific strain and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of Cefonicid MIC using the broth microdilution method in 96-well microtiter plates.

Materials:

-

This compound powder

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well sterile microtiter plates

-

Bacterial culture in the logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Cefonicid Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water) to a concentration of 1280 µg/mL.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the Cefonicid stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (inoculum without antibiotic), and well 12 will be the sterility control (broth only).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Cefonicid in which there is no visible growth.

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Cefonicid for bacterial PBPs.

Materials:

-

Bacterial strain of interest

-

This compound

-

Fluorescently labeled penicillin (e.g., Bocillin™ FL)

-

Lysis buffer (e.g., PBS with lysozyme and DNase)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel imager

Procedure:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash the pellet with cold PBS.

-

Resuspend the cells in lysis buffer and lyse them (e.g., by sonication).

-

Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

-

Competitive Inhibition:

-

In microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a range of Cefonicid concentrations for a specified time (e.g., 30 minutes at 37°C). Include a control tube with no Cefonicid.

-

-

Fluorescent Labeling:

-

Add a fixed concentration of a fluorescent penicillin derivative to each tube.

-

Incubate for an additional 15-30 minutes to allow the fluorescent probe to bind to any PBPs not bound by Cefonicid.

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel imager.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band for each Cefonicid concentration.

-

The concentration of Cefonicid that results in a 50% reduction in the fluorescent signal is determined as the IC50 (Inhibitory Concentration 50%) value, which is a measure of its binding affinity.

-

Bacterial Growth Curve Analysis

This protocol details how to monitor the effect of Cefonicid on bacterial growth over time.

Materials:

-

Bacterial culture

-

Sterile growth medium (e.g., Mueller-Hinton Broth)

-

This compound

-

Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm (OD₆₀₀)

-

Sterile culture flasks or a 96-well plate

Procedure:

-

Prepare Bacterial Culture: Inoculate a single colony of the test bacterium into a starter culture and grow overnight.

-

Set up Experimental Cultures:

-

Dilute the overnight culture into fresh, pre-warmed growth medium to an initial OD₆₀₀ of approximately 0.05.

-

Prepare a series of flasks or wells containing the diluted bacterial culture.

-

Add Cefonicid at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC) to the respective cultures. Include a no-antibiotic growth control.

-

-

Incubation and Measurement:

-

Incubate the cultures at the optimal growth temperature (e.g., 37°C) with shaking.

-

At regular time intervals (e.g., every 30-60 minutes), measure the OD₆₀₀ of each culture.

-

-

Data Analysis:

-

Plot the OD₆₀₀ values against time for each Cefonicid concentration.

-

Analyze the resulting growth curves to determine the effect of Cefonicid on the lag phase, exponential growth rate, and maximum growth density.

-

Mandatory Visualizations

Caption: Bacterial peptidoglycan synthesis pathway and Cefonicid's inhibitory action.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application Notes and Protocols for Studying Beta-Lactamase Stability using Cefonicid Monosodium

For Researchers, Scientists, and Drug Development Professionals

Introduction